molecular formula C8H6ClFN2 B1530699 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole CAS No. 1283719-98-1

2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole

Cat. No.: B1530699
CAS No.: 1283719-98-1
M. Wt: 184.6 g/mol
InChI Key: RUKXJDUUGYFPEA-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole is a halogenated benzodiazole derivative with the molecular formula C8H6ClFN2. This compound is characterized by the presence of chlorine, fluorine, and a methyl group on the benzodiazole ring, making it a unique and versatile chemical entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole typically involves the following steps:

  • Benzimidazole Formation: The starting material, o-phenylenediamine, undergoes cyclization with formic acid or acetic anhydride to form benzimidazole.

  • Halogenation: The benzimidazole core is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the 2 and 4 positions, respectively.

  • Methylation: Finally, the benzimidazole ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 1 position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Alkylated, amino-substituted, and hydroxyl-substituted derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole has found applications in various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

  • Medicine: It is investigated for its pharmacological activities, including potential use as an anti-inflammatory and anticancer agent.

  • Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-chloro-1-methyl-1H-benzimidazole

  • 4-fluoro-1-methyl-1H-benzimidazole

  • 2-chloro-4-fluoro-1H-benzimidazole

  • 2-fluoro-1-methyl-1H-benzimidazole

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Properties

IUPAC Name

2-chloro-4-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c1-12-6-4-2-3-5(10)7(6)11-8(12)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXJDUUGYFPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283719-98-1
Record name 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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